

N-Acetylloine: A Comprehensive Technical Guide to its Discovery, Isolation, and Analysis

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Compound of Interest

Compound Name: N-Acetylloine

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For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetylloine is a bioactive pyrrolizidine alkaloid belonging to the loline alkaloid family. These compounds are naturally occurring insecticides and insect deterrents.[1] **N-Acetylloine**, along with other lolines, is produced by endophytic fungi of the genus *Epichloë* (formerly *Neotyphodium*) that live in symbiotic relationships with various cool-season grasses, such as fescue (*Festuca* spp.) and ryegrass (*Lolium* spp.).[2] The presence of these alkaloids in the host plant provides protection against insect herbivores and may also contribute to drought tolerance and overall plant fitness. This technical guide provides an in-depth overview of the discovery, isolation, and analytical methodologies for **N-Acetylloine**, tailored for researchers and professionals in drug development and related scientific fields.

Discovery and Isolation History

The discovery of loline alkaloids dates back to 1892 with the isolation of a compound initially named temuline from the grass *Lolium temulentum*. This compound was later identified as norloline.[3] In the mid-20th century, Russian scientists expanded on this work, isolating and naming loline and identifying its characteristic ether bridge structure.[3]

N-Acetylloine itself was later identified as a derivative within this growing family of alkaloids. A pivotal discovery in the history of **N-Acetylloine** was the elucidation of its unique biosynthetic origin. While the core loline structure is synthesized by the endophytic fungus, the final

acetylation step to form **N-Acetyllooline** is catalyzed by an acetyltransferase enzyme produced by the host plant. This symbiotic chemo-diversification highlights the intricate metabolic interplay between the fungus and the grass.

The isolation of **N-Acetyllooline** and other lolines from plant material typically involves solvent extraction followed by chromatographic purification. Early methods relied on classical techniques, while modern approaches utilize advanced chromatographic methods like High-Performance Liquid Chromatography (HPLC) and hyphenated techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for both isolation and quantification.^{[4][5]}

Physicochemical Properties

A thorough understanding of the physicochemical properties of **N-Acetyllooline** is crucial for its extraction, purification, and analytical characterization. The following tables summarize key quantitative data for **N-Acetyllooline** and its important precursor, N-Acetylnorlooline.

Table 1: Physicochemical Properties of **N-Acetyllooline**^{[6][7]}

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₆ N ₂ O ₂	PubChem[6]
Molecular Weight	196.25 g/mol	PubChem[6]
Exact Mass	196.121177757 Da	PubChem[6]
XLogP3-AA	-0.4	PubChem[6]
Hydrogen Bond Donor Count	0	PubChem[6]
Hydrogen Bond Acceptor Count	3	PubChem[6]
Rotatable Bond Count	1	PubChem[6]
Topological Polar Surface Area	32.8 Å ²	PubChem[6]
Heavy Atom Count	14	PubChem[6]
Formal Charge	0	PubChem[6]
Complexity	281	PubChem[6]
Isotope Atom Count	0	PubChem[6]
Defined Atom Stereocenter Count	4	PubChem[6]
Undefined Atom Stereocenter Count	0	PubChem[6]
Defined Bond Stereocenter Count	0	PubChem[6]
Undefined Bond Stereocenter Count	0	PubChem[6]
Covalently-Bonded Unit Count	1	PubChem[6]
logP (octanol/water)	-0.311	Cheméo[7]
Water Solubility (logS)	-0.14	Cheméo[7]

McGowan's Characteristic Volume (McVol)	146.580 mL/mol	Cheméo[7]
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Table 2: Physicochemical Properties of N-Acetylnorloline[8]

Property	Value	Source
Molecular Formula	C ₉ H ₁₄ N ₂ O ₂	Cheméo[8]
Molecular Weight	182.22 g/mol	Cheméo[8]
logP (octanol/water)	-0.654	Cheméo[8]
Water Solubility (logS)	-0.34	Cheméo[8]
McGowan's Characteristic Volume (McVol)	132.490 mL/mol	Cheméo[8]

Quantitative Data on N-Acetylloine Concentrations in Grasses

The concentration of **N-Acetylloine** in endophyte-infected grasses can vary significantly depending on the host plant species, the endophyte strain, and environmental conditions. The following table presents a summary of reported **N-Acetylloine** concentrations from various studies.

Table 3: Concentration of **N-Acetylloine** in Various Endophyte-Infected Grasses[9][10][11]

Host Grass Species	Endophyte Species/Strain	N-Acetyllooline Concentration (µg/g dry weight)	Source
Festuca arundinacea (Tall Fescue)	Wild type Neotyphodium coenophialum	351 (±81)	The production of loline alkaloids in artificial and natural grass/endophyte association[9]
Festuca arundinacea (Tall Fescue)	FaTG-3 (AR501)	68 (±16)	The production of loline alkaloids in artificial and natural grass/endophyte association[9]
Festuca arundinacea (Tall Fescue)	FaTG-3 (AR506)	84 (±23)	The production of loline alkaloids in artificial and natural grass/endophyte association[9]
Schedonorus pratensis	Epichloë uncinata	26 - 3435	Determination of Loline Alkaloids and Mycelial Biomass in Endophyte-Infected Schedonorus pratensis by Near-Infrared Spectroscopy and Chemometrics[11]
Endophyte-infected tall fescue	Epichloë coenophiala	~100 - ~600 (Spring and Fall averages over multiple years)	Concentrations of N-acetyl norloline—NANL (A), N-formyl loline—NFL (B),...[10]

Experimental Protocols

Extraction of N-Acetylloine from Plant Material

This protocol is a synthesis of methods described in the literature for the extraction of loline alkaloids from endophyte-infected grasses.

Materials:

- Freeze-dried and ground grass tissue (e.g., Festuca or Lolium species)
- 1,2-dichloroethane
- 40% Methanol / 5% Ammonia solution
- Centrifuge
- 10 μ m filter
- Amber glass vials

Procedure:

- Weigh 50 mg of lyophilized and finely ground grass tissue into a microcentrifuge tube.[\[12\]](#)
- Add 1 mL of 1,2-dichloroethane to the tube.[\[12\]](#)
- Add 50 μ L of a 40% methanol/5% ammonia solution.[\[12\]](#) An internal standard can be added at this stage if quantitative analysis is intended.[\[12\]](#)
- Vortex the mixture vigorously for 1 minute.
- Extract for 1 hour with continuous agitation (e.g., on a shaker).[\[12\]](#)
- Centrifuge the mixture at 5000 x g for 5 minutes to pellet the plant debris.[\[12\]](#)
- Carefully transfer the supernatant to a clean amber glass vial, passing it through a 10 μ m filter to remove any remaining particulate matter.[\[12\]](#)
- The resulting extract is now ready for analysis by GC-MS or LC-MS/MS.

Quantification of N-Acetylloine by LC-MS/MS

This protocol outlines a general method for the quantification of **N-Acetylloine** using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), based on common practices in the field.^{[4][13]}

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system
- Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source
- Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., diol or silica-based) is often suitable for retaining these polar compounds.^{[13][14]}

LC Parameters (Example):

- Column: HILIC Diol column
- Mobile Phase A: 20 mM Ammonium formate in water, pH 3.3^[13]
- Mobile Phase B: Acetonitrile^[13]
- Gradient: Isocratic with 80% B has been used for similar compounds.^[13] A gradient may be optimized for better separation of multiple loine alkaloids.
- Flow Rate: 0.2-0.4 mL/min
- Injection Volume: 5-10 µL
- Column Temperature: 25-40 °C

MS/MS Parameters (Example):

- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Multiple Reaction Monitoring (MRM) Transitions:

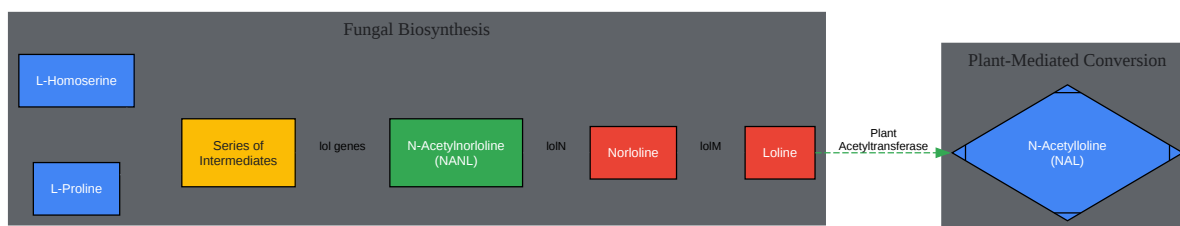
- Precursor ion (Q1): m/z 197.1 (for $[M+H]^+$ of **N-Acetylloine**)
- Product ions (Q3): Specific fragment ions need to be determined by direct infusion of a standard or from literature. Common fragments for lolines involve the pyrrolizidine ring system.
- Collision Energy (CE): Optimized for each transition to achieve maximum signal intensity.
- Other parameters (e.g., capillary voltage, source temperature): Optimized according to the specific instrument manufacturer's recommendations.

Quantification:

- A calibration curve is constructed using certified reference standards of **N-Acetylloine** at a range of concentrations.
- An internal standard (e.g., a deuterated analog or a structurally similar compound not present in the sample) should be used to correct for matrix effects and variations in instrument response.

Mandatory Visualizations

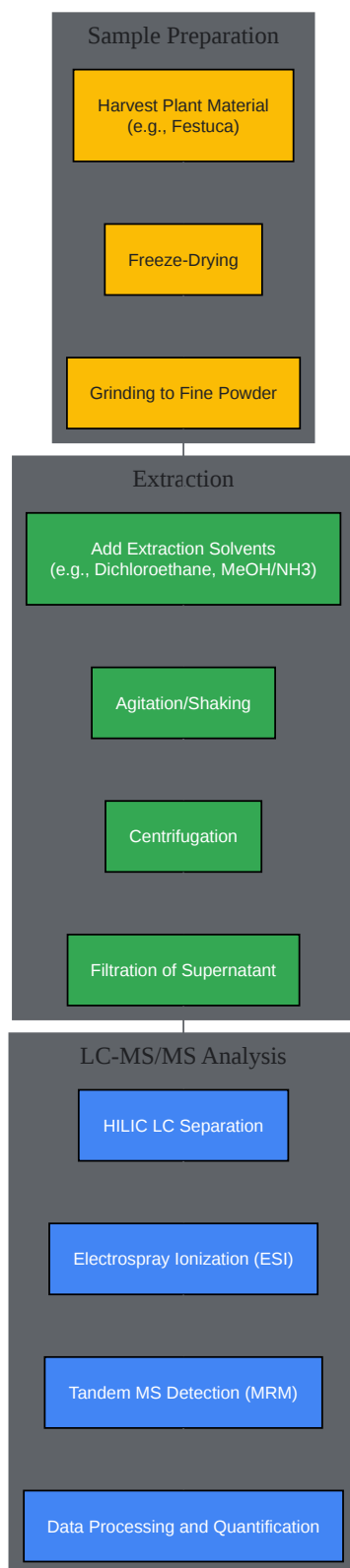
Biosynthetic Pathway of N-Acetylloine



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Caption: Biosynthetic pathway of **N-Acetylloine**.

Experimental Workflow for N-Acetylloine Analysis



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Caption: Experimental workflow for **N-Acetylloine** analysis.

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